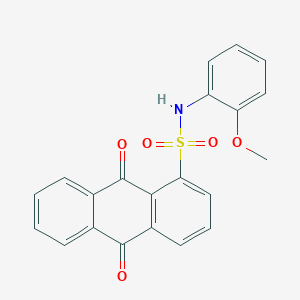
1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CBDN-Pyrazole) is a novel, small molecule that has been studied for its potential use in a variety of scientific research applications. CBDN-Pyrazole is a nitrogen-containing heterocyclic compound that has a unique chemical structure and a variety of different properties. The compound has been studied for its potential use in medicinal chemistry, biochemistry, and other scientific research applications.
Applications De Recherche Scientifique
Molecular and Crystal Structures
The research into substituted pyrazole derivatives, including 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, focuses on their molecular and crystal structures. These structures exhibit nonplanar configurations, with dihedral angles between the planes of the lateral phenyl rings and the central pyrazole ring. The crystal structures are characterized by weak intermolecular interactions such as C-H...O, C-H...π, and π-π, alongside unusual trifurcated C-Cl...Cl-C contacts, contributing to their stability and potential applications in materials science (Bustos et al., 2015).
Reactivity and Biological Activity
Studies on substituted 4-nitrosopyrazoles, including 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, have demonstrated their widespread use in the pharmaceutical industry due to high reactivity and biological activity. These compounds, when involved in Diels-Alder reactions with diene hydrocarbons, have led to the synthesis of substances exhibiting potential biological activities, such as taurine dehydrogenase inhibition and antitumor effects, showcasing their significance in drug development and therapeutic applications (Volkova et al., 2021).
Supramolecular Materials
Research on hydrogen-bonded supramolecular materials has highlighted the versatility of 1H-pyrazoles, including 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. The thermal stability, fluorescence, and hydrogen-bonding ability of these compounds vary significantly based on their terminal substituents, leading to diverse supramolecular structures. These findings suggest potential applications in designing new materials with tailored properties for electronics, photonics, and nanotechnology (Moyano et al., 2021).
Synthesis and Spectroscopic Analysis
The synthesis of new azo Schiff bases from pyrazole derivatives, including the study of 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, involves the condensation reaction between p-nitrobenzaldehyde and specific pyrazole diamines. These compounds have been characterized using various spectroscopic techniques, offering insights into their structure and potential applications in analytical chemistry, dye manufacturing, and materials science (Özkınalı et al., 2018).
Electrochemical Properties
The electrochemical properties of pyrazoles, including 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, have been explored through undivided-cell electrolysis, demonstrating the feasibility of N-arylation under specific conditions. This research opens pathways for novel synthetic methodologies in organic chemistry, potentially leading to the development of new compounds with applications in material science, electronics, and pharmacology (Chauzov et al., 2001).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANLIIHBSYLYJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

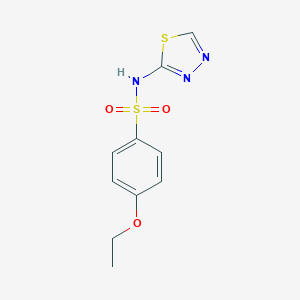

![2-oxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B411116.png)
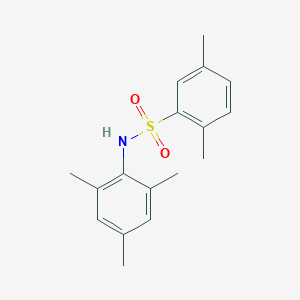
![Methyl 2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411118.png)

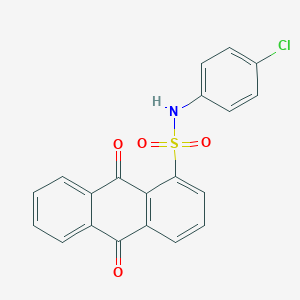
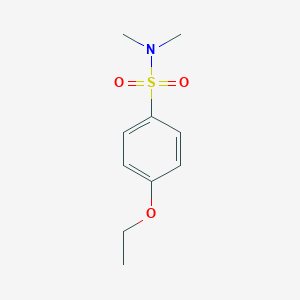
![N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411125.png)
![N~6~,N~8~-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411126.png)
![6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B411127.png)
